3-chloro-N-(1-naphthyl)benzamide
Description
3-Chloro-N-(1-naphthyl)benzamide (CAS: 96963-51-8) is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 1-naphthylamine moiety via an amide bond .
Properties
Molecular Formula |
C17H12ClNO |
|---|---|
Molecular Weight |
281.7g/mol |
IUPAC Name |
3-chloro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
BYFNQYKVOSWXND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitro and Halogen-Substituted Benzamides
- 3-Chloro-N-(2-nitrophenyl)benzamide (CAS: N/A): Exhibits a planar amide group (r.m.s. deviation = 0.016 Å) with dihedral angles of 15.2° (chlorophenyl) and 8.2° (nitrophenyl) relative to the central amide . Synthesized via thionyl chloride-mediated coupling of 3-chlorobenzoic acid and 2-nitroaniline .
3-Chloro-N-(2-fluorophenyl)benzamide (Polymorphs IA/IB):
Metal-Coordinated Derivatives
- Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II): Adopts a distorted square planar geometry with Ni(II) coordinated via S and O atoms . Crystal Monoclinic, space group P2₁/c, a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°, V = 2700.7 ų .
Hydrogen Bonding and Crystal Packing
- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Forms 1D chains via N–H···O and C–H···O hydrogen bonds, with additional C–H···π interactions (H···Cg distance = 2.830 Å) . Contrasts with 3-chloro-N-(2-nitrophenyl)benzamide, where intramolecular N–H···O bonds create S(6) rings .
Comparative Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
Key Findings and Implications
Structural Flexibility : The chloro-benzamide core supports diverse substituents (nitro, naphthyl, indolyl) without compromising crystallinity, enabling tailored physicochemical properties .
Halogen Interactions : While Cl···Cl contacts are rare in 3-chloro-N-(2-nitrophenyl)benzamide, other analogs (e.g., polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide) show halogen-dependent packing .
Pharmacological Potential: Derivatives like JNJ-63533054 validate the scaffold’s relevance in drug discovery, particularly for CNS targets .
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